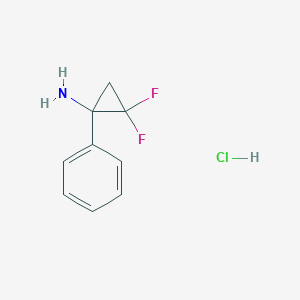

2,2-Difluoro-1-phenylcyclopropan-1-amine hydrochloride

説明

2,2-Difluoro-1-phenylcyclopropan-1-amine hydrochloride is a cyclopropane-derived amine compound characterized by a phenyl group and two fluorine atoms attached to the cyclopropane ring. Its molecular formula is C₉H₉ClF₂N (free base: C₉H₉F₂N, monoisotopic mass: 169.07031 Da) .

特性

IUPAC Name |

2,2-difluoro-1-phenylcyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N.ClH/c10-9(11)6-8(9,12)7-4-2-1-3-5-7;/h1-5H,6,12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHTPGNKLQPYSBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)(C2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850088-52-7 | |

| Record name | 2,2-difluoro-1-phenylcyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-1-phenylcyclopropan-1-amine hydrochloride typically involves the following steps:

Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a Simmons-Smith reaction, where a dihalocarbene reacts with an alkene.

Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.

Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions would require careful control of temperature, pressure, and reagent concentrations to ensure consistent product quality.

化学反応の分析

Types of Reactions: 2,2-Difluoro-1-phenylcyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo-compounds.

Reduction: Reduction reactions can lead to the formation of different amines or alcohols.

Substitution Reactions: Substitution at the fluorine atoms or the phenyl group can occur under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong acids or bases can facilitate substitution reactions.

Major Products Formed:

Oxidation Products: Various oxo-compounds depending on the specific oxidation conditions.

Reduction Products: Different amines or alcohols.

Substitution Products: Halogenated derivatives or other substituted cyclopropanes.

科学的研究の応用

2,2-Difluoro-1-phenylcyclopropan-1-amine hydrochloride has several scientific research applications:

Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.

Industry: The compound's unique properties make it useful in material science and the development of advanced materials.

作用機序

The mechanism by which 2,2-Difluoro-1-phenylcyclopropan-1-amine hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

類似化合物との比較

Comparison with Similar Compounds

The compound’s structural and functional analogs can be grouped into three categories: cyclopropanamine derivatives , halogen-substituted phenylamines , and cyclopropane-containing hydrochlorides . Below is a detailed comparison based on molecular properties, substituent effects, and available research data.

Structural and Molecular Comparisons

Key Differences and Implications

Substituent Effects on Pharmacological Activity: The absence of fluorine in 2-phenylcyclopropanamine hydrochloride (Tranylcypromine) allows for MAO inhibition, a property critical in antidepressant applications . The addition of two fluorine atoms in the target compound may enhance metabolic stability or alter receptor binding but remains unverified due to lack of data . Mono-fluoro analogs (e.g., 2-(2-fluorophenyl)cyclopropan-1-amine hydrochloride) are synthesized at 95% purity but lack reported biological activity, suggesting fluorine’s role may extend beyond electronic effects to steric modulation .

Halogen Diversity :

- The chloro-fluoro substitution in 2-(3-chloro-2-fluorophenyl)-2-methylpropan-1-amine hydrochloride introduces bulkier halogens, likely increasing lipophilicity and influencing blood-brain barrier permeability compared to the target compound .

生物活性

2,2-Difluoro-1-phenylcyclopropan-1-amine hydrochloride is a synthetic compound that has garnered attention due to its unique structural properties and potential therapeutic applications. Characterized by the molecular formula , this compound features a cyclopropane ring with a phenyl group and two fluorine atoms at the 2-position. Its structural characteristics may enhance its biological activity, particularly in neurological and inflammatory processes.

The compound's structure contributes to its lipophilicity, which is crucial for its ability to permeate biological membranes. The presence of fluorine atoms often increases metabolic stability and alters pharmacokinetic profiles. The synthesis typically involves multiple steps, including Pd-catalyzed C–H/N–H coupling, which ensures high yields and purity of the final product.

Biological Activity

Research indicates that 2,2-difluoro-1-phenylcyclopropan-1-amine hydrochloride exhibits significant biological activity, particularly as a potential therapeutic agent. It has shown promise in several key areas:

1. Neurological Disorders:

- The compound has been investigated for its interactions with various receptors, including those involved in neurotransmission. Preliminary studies suggest it may act as an uncompetitive antagonist at NMDA receptors, similar to memantine, which is used in treating Alzheimer's disease. This mechanism could help mitigate excitotoxicity caused by excessive glutamate signaling .

2. Inflammatory Processes:

- Studies have indicated that it may inhibit specific enzymes related to inflammatory pathways, suggesting potential applications in treating conditions like arthritis or chronic inflammation.

3. Interaction Profiles:

- The compound's interaction profiles reveal affinities for several central nervous system targets, including dopamine and norepinephrine transporters. This polypharmacological activity could be beneficial in developing treatments for psychiatric disorders .

Case Studies

Several case studies have explored the biological effects of 2,2-difluoro-1-phenylcyclopropan-1-amine hydrochloride:

- Neuroprotection: In vitro studies demonstrated that this compound could protect hippocampal neurons from NMDA-induced damage, indicating its potential as a neuroprotective agent .

- Inflammatory Response: Animal models treated with this compound exhibited reduced markers of inflammation compared to control groups, supporting its therapeutic potential in inflammatory diseases .

Comparative Analysis

To better understand the uniqueness of 2,2-difluoro-1-phenylcyclopropan-1-amine hydrochloride, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(2-Fluorophenyl)cyclopropan-1-amine | Contains a single fluorine atom on the phenyl group | |

| 2-Methylcyclopropanamine | Lacks fluorine substituents; simpler structure | |

| Racemic cis-2-Phenylcyclopropylamine | Similar cyclopropane structure; lacks fluorination |

The dual fluorination in 2,2-difluoro-1-phenylcyclopropan-1-amine hydrochloride enhances its reactivity and biological activity compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。